
1,2-Dimethyl-3-phenylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-phenylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is characterized by the presence of two methyl groups and a phenyl group attached to the pyrrolidine ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a precursor compound, such as a nitro or nitrile derivative, in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1,2-Dimethyl-3-phenylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-phenylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the methyl and phenyl substituents.
1-Methyl-3-phenylpyrrolidine: A similar compound with only one methyl group.
3-Phenylpyrrolidine: A compound with only the phenyl group attached to the pyrrolidine ring.
Uniqueness
The presence of both methyl and phenyl groups in this compound makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of these groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
92903-07-6 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1,2-dimethyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-12(14,8-9-13(10)2)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
OTRFAQOSMBFREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



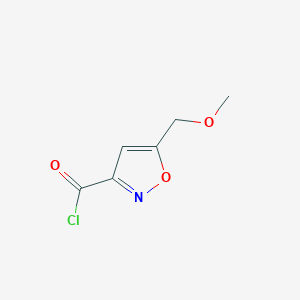
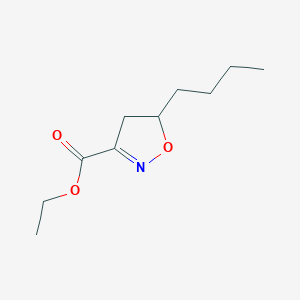
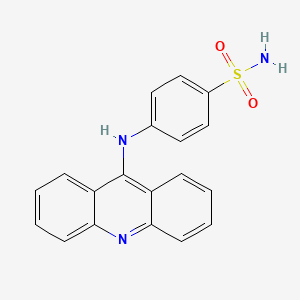

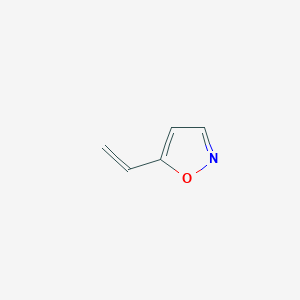
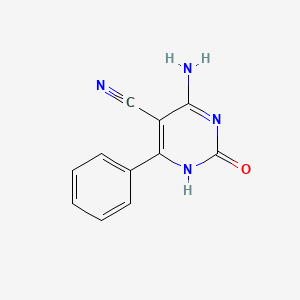
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
